

Application Notes and Protocols for Mandestrobin 2-Demethyl in Agrochemical Research

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Compound of Interest

Compound Name: Mandestrobin 2-Demethyl

Cat. No.: B15293664

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Mandestrobin and its O-demethylated metabolite, **Mandestrobin 2-Demethyl**, for use in agrochemical research. This document includes known information on the parent compound's fungicidal activity, its metabolic fate, and detailed protocols for analysis. While specific efficacy and toxicological data for **Mandestrobin 2-Demethyl** are not extensively available in public literature, this guide provides the necessary framework for researchers to conduct their own investigations.

Introduction to Mandestrobin

Mandestrobin is a broad-spectrum strobilurin fungicide belonging to the FRAC Group 11.^[1] Its mode of action is the inhibition of mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex, which disrupts the fungal pathogen's energy supply.^{[2][3][4][5]} Mandestrobin is effective against a wide range of fungal diseases in various crops, including cereals, fruits, and vegetables.^[2]

Chemical Structure of Mandestrobin:

Mandestrobin 2-Demethyl: An Overview

Mandestrobin 2-Demethyl is a metabolite of Mandestrobin formed through O-demethylation of the methoxy group on the acetamide side chain.^{[6][7]} While its biological activity is not as well-

documented as the parent compound, its presence as a metabolite necessitates its study to understand the complete toxicological and environmental profile of Mandestrobin. Cymit Quimica lists "**Mandestrobin 2-Demethyl**" as an intermediate in the synthesis of Mandestrobin, confirming its chemical identity.^[8]

Quantitative Data Summary

The following tables summarize available quantitative data for Mandestrobin. Data for **Mandestrobin 2-Demethyl** is limited and should be determined experimentally.

Table 1: Fungicidal Efficacy of Mandestrobin

Target Pathogen	Crop	Application Rate (ppm)	Efficacy (% control)	Reference
Sclerotinia sclerotiorum	Soybean	200	~90% (curative)	[9]
Sclerotinia sclerotiorum	Soybean	100	~90% (preventive)	[10]
Sclerotinia sclerotiorum	Soybean	133	100% (21-day lasting)	[10]
Venturia nashicola	Pear	133	>80%	[10]

Table 2: Toxicological Data for Mandestrobin and its Metabolites

Compound	Test	Result	Reference
Mandestrobin	Acute Oral LD50 (Rat)	>2000 mg/kg	[10]
Mandestrobin	Acute Dermal LD50 (Rat)	>2000 mg/kg	[10]
Mandestrobin	Acute Inhalation LC50 (Rat)	>5.0 mg/L	[10]
5-COOH-S-2200	Weak Oral Acute Toxicity	Observed	[2]
2-COOH-S-2200	Toxicological Relevance	Non-relevant	[2]
5-COOH-S-2200	Toxicological Relevance	Non-relevant	[2]

Table 3: Physicochemical Properties of Mandestrobin

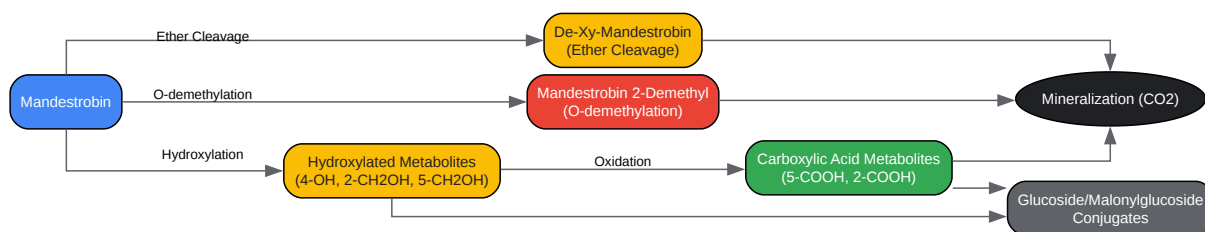
Property	Value	Reference
Molecular Weight	313.39 g/mol	[11]
Water Solubility	8.19 mg/L (20°C)	
LogP (Octanol-Water Partition Coefficient)	3.2	
Vapor Pressure	1.1 x 10 ⁻⁵ mPa (25°C)	
Soil Aerobic DT50	49-378 days	[6]
Aqueous Photolysis DT50	3-5 days	[6]

Signaling Pathways and Experimental Workflows

Proposed Metabolic Pathway of Mandestrobin

The following diagram illustrates the known metabolic pathways of Mandestrobin in plants and soil, including the formation of **Mandestrobin 2-Demethyl**. The primary routes of metabolism

involve hydroxylation, oxidation, ether cleavage, and O-demethylation.[6][7][12]

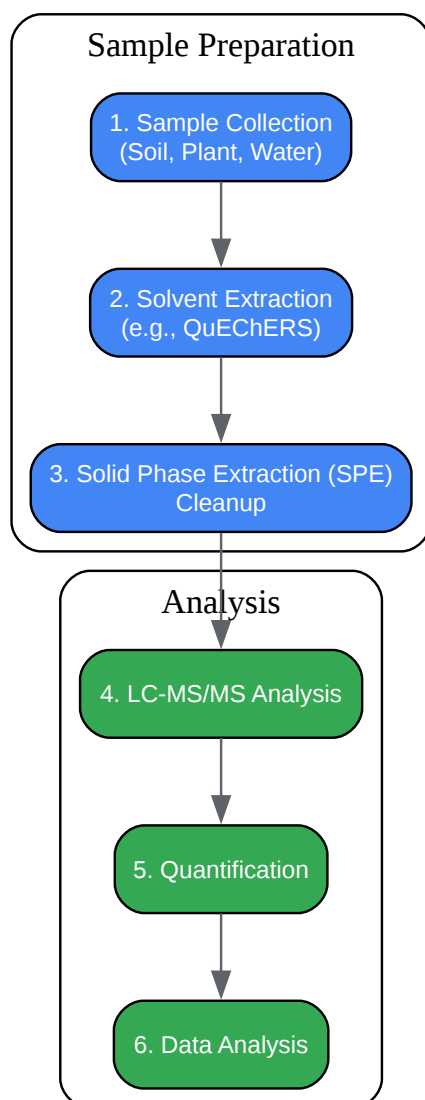


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Caption: Proposed metabolic pathway of Mandestrobin.

Experimental Workflow for Analysis

This workflow outlines the general procedure for the extraction and analysis of Mandestrobin and its metabolites from environmental or biological samples.



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Caption: General workflow for Mandestrobin analysis.

Experimental Protocols

Protocol for Extraction and Analysis of Mandestrobin and its Metabolites from Soil

This protocol is adapted from the US EPA analytical method MRID 49068570 for the analysis of Mandestrobin and its degradates in soil.[13]

1. Materials and Reagents:

- Mandestrobin and **Mandestrobin 2-Demethyl** analytical standards
- Acetonitrile (ACN), HPLC grade
- Formic acid, 88%
- Ammonium formate
- Deionized water
- Anhydrous magnesium sulfate (MgSO_4)
- Sodium chloride (NaCl)
- Primary secondary amine (PSA) sorbent
- C18 sorbent
- Graphitized carbon black (GCB)
- Centrifuge tubes (50 mL)
- Syringe filters (0.22 μm)

2. Extraction (QuEChERS-based):

- Weigh 10 g of homogenized soil sample into a 50 mL centrifuge tube.
- Add 10 mL of ACN.
- Vortex for 1 minute to ensure thorough mixing.
- Add 4 g of anhydrous MgSO_4 and 1 g of NaCl.
- Immediately vortex for 1 minute to prevent clumping of the salts.
- Centrifuge at 4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

- Transfer 1 mL of the supernatant from the extraction step into a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
- Vortex for 30 seconds.
- Centrifuge at 10,000 rpm for 5 minutes.
- Take an aliquot of the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

4. LC-MS/MS Analysis:

- Instrument: Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
- Column: A suitable C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water with 5 mM ammonium formate.
- Mobile Phase B: 0.1% formic acid in methanol.
- Gradient: A suitable gradient to separate the analytes (e.g., start at 10% B, ramp to 90% B).
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- MRM Transitions:
 - Mandestrobin: m/z 314 → 192 (quantifier), m/z 314 → 150 (qualifier).^[7]
 - **Mandestrobin 2-Demethyl**: The specific transitions should be determined by infusing the analytical standard. A likely transition would involve the loss of the N-methylcarbamoyl group.

5. Quantification:

- Prepare matrix-matched calibration standards of Mandestrobin and **Mandestrobin 2-Demethyl**.
- Construct a calibration curve by plotting the peak area against the concentration.

- Quantify the analytes in the samples by comparing their peak areas to the calibration curve.
- The Limit of Quantitation (LOQ) for Mandestrobin in soil has been reported as 20 µg/kg.[13]

Protocol for In Vitro Fungicidal Efficacy Testing

This protocol provides a general method for assessing the fungicidal activity of **Mandestrobin 2-Demethyl** against a target pathogen.

1. Materials:

- **Mandestrobin 2-Demethyl** analytical standard
- Target fungal pathogen (e.g., *Sclerotinia sclerotiorum*)
- Potato Dextrose Agar (PDA) or other suitable growth medium
- Dimethyl sulfoxide (DMSO)
- Sterile petri dishes
- Micropipettes
- Incubator

2. Procedure:

- Prepare a stock solution of **Mandestrobin 2-Demethyl** in DMSO.
- Prepare a series of dilutions of the stock solution to achieve the desired test concentrations.
- Incorporate the different concentrations of **Mandestrobin 2-Demethyl** into molten PDA before pouring into petri dishes. Ensure the final DMSO concentration is consistent across all plates and does not inhibit fungal growth.
- Inoculate the center of each agar plate with a mycelial plug of the target fungus.
- Include a control plate with DMSO only.

- Incubate the plates at the optimal temperature for the growth of the target fungus.
- Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish.
- Calculate the percentage of growth inhibition for each concentration using the following formula: % Inhibition = ((Diameter of control colony - Diameter of treated colony) / Diameter of control colony) * 100
- Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value by plotting the percentage inhibition against the logarithm of the concentration.

Safety Precautions

- Always handle Mandestrobin and its metabolites in a well-ventilated area, preferably in a fume hood.
- Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
- Refer to the Safety Data Sheet (SDS) for Mandestrobin and **Mandestrobin 2-Demethyl** for detailed safety information.[\[14\]](#)[\[15\]](#)
- Mandestrobin is classified as very toxic to aquatic life with long-lasting effects.[\[16\]](#) Dispose of all waste according to institutional and local regulations.

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